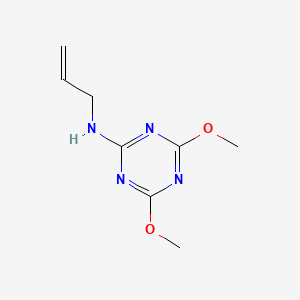

4,6-dimethoxy-N-(prop-2-en-1-yl)-1,3,5-triazin-2-amine

Description

4,6-Dimethoxy-N-(prop-2-en-1-yl)-1,3,5-triazin-2-amine is a substituted 1,3,5-triazine derivative characterized by two methoxy groups at the 4- and 6-positions and an allylamine (prop-2-en-1-yl) substituent at the 2-position. The methoxy groups enhance the electron-rich nature of the triazine ring, influencing its reactivity and interactions in chemical or biological systems.

The compound is synthesized via sequential nucleophilic substitutions on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). Methoxy groups are introduced first by substituting chlorides with methoxide ions under controlled conditions, followed by substitution of the remaining chloride with allylamine . This method aligns with protocols for analogous triazine derivatives, such as 4,6-dimethoxy-N-(4-nitrophenyl)-1,3,5-triazin-2-amine, where nitroaniline replaces allylamine .

Properties

IUPAC Name |

4,6-dimethoxy-N-prop-2-enyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O2/c1-4-5-9-6-10-7(13-2)12-8(11-6)14-3/h4H,1,5H2,2-3H3,(H,9,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFBFEVZXLLFHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)NCC=C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301223698 | |

| Record name | 4,6-Dimethoxy-N-2-propen-1-yl-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301223698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103921-80-8 | |

| Record name | 4,6-Dimethoxy-N-2-propen-1-yl-1,3,5-triazin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103921-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dimethoxy-N-2-propen-1-yl-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301223698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethoxy-N-(prop-2-en-1-yl)-1,3,5-triazin-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as cyanuric chloride and methanol.

Methoxylation: Cyanuric chloride undergoes methoxylation in the presence of methanol and a base, such as sodium methoxide, to introduce methoxy groups at the 4 and 6 positions.

Alkylation: The resulting intermediate is then subjected to alkylation with prop-2-en-1-amine under basic conditions to attach the prop-2-en-1-yl group to the nitrogen atom at the 2 position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4,6-dimethoxy-N-(prop-2-en-1-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted triazine derivatives with different functional groups.

Scientific Research Applications

4,6-dimethoxy-N-(prop-2-en-1-yl)-1,3,5-triazin-2-amine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-dimethoxy-N-(prop-2-en-1-yl)-1,3,5-triazin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 4,6-Dimethoxy-N-(prop-2-en-1-yl)-1,3,5-triazin-2-amine with Analogues

Key Comparative Insights

Electronic Effects :

- Methoxy vs. Chloro : Methoxy groups (as in the target compound) donate electrons via resonance, increasing the triazine ring’s electron density compared to chloro derivatives (e.g., 4,6-dichloro-N-propyl-1,3,5-triazin-2-amine). This enhances stability in nucleophilic environments and alters reactivity in metal coordination .

- Allylamine vs. Aromatic Amines : The allylamine group in the target compound provides less steric hindrance than phenyl or pyrazole substituents (e.g., PTA-1), facilitating faster reaction kinetics in substitution or polymerization reactions .

Physical Properties: Melting Points: Chloro derivatives (e.g., 4,6-dichloro-N-propyl-triazin-2-amine) exhibit higher melting points (~145°C) due to stronger intermolecular forces (dipole-dipole interactions) compared to methoxy-substituted triazines, which are likely lower due to reduced polarity . Solubility: Methoxy groups improve solubility in polar solvents (e.g., THF, dioxane) relative to nonpolar alkyl substituents (e.g., 4,6-dimethyl-triazin-2-amine) .

Spectral Data :

- IR Spectroscopy : Methoxy C-O stretches (~1250 cm⁻¹) and NH stretches (~3276 cm⁻¹) dominate in the target compound, distinct from C-Cl stretches (~812 cm⁻¹) in chloro analogues .

- NMR : The allyl group’s protons resonate as a multiplet (δ 5.0–5.8 ppm for CH=CH₂), differing from aryl protons in PTA-1 (δ 6.8–7.5 ppm) .

Biological and Chemical Applications: Enzymatic Glycosylation: The target compound’s dimethoxy-triazine scaffold is recognized by glycosidases for transglycosylation, similar to 4,6-dimethoxy-triazinyl glycosides . Metal Coordination: Bulky pyrazole or morpholino substituents (e.g., PTA-1, 4-chloro-N-methyl-morpholino-triazin-2-amine) enhance ligand stability in Pd(II) or Pt(IV) complexes compared to smaller allylamine groups .

Synthetic Flexibility: The allylamine group allows post-functionalization (e.g., thiol-ene click chemistry), a feature absent in nitro- or morpholino-substituted triazines .

Research Findings and Implications

- Structure-Activity Relationships : Bulkier substituents (e.g., pyrazole in PTA-1) improve ligand-metal binding but reduce solubility, whereas methoxy groups balance electronic and steric effects for enzymatic applications .

- Thermal Stability : Chloro derivatives exhibit higher thermal stability (MP >140°C) than methoxy analogues, making them suitable for high-temperature reactions .

- Biological Activity: Triazines with piperidinyl or morpholino groups (e.g., 4,6-dimethyl-triazin-2-amine hydrate) show promise in drug discovery, while allyl-substituted derivatives may target polymer or glycobiology fields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.